

Glasdegib efficacy in secondary versus de novo AML

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glasdegib

CAS No.: 1095173-27-5

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Efficacy of Glasdegib + LDAC by AML Type

The following table summarizes the overall survival data from the phase 2 BRIGHT AML 1003 trial, which specifically analyzed outcomes based on whether patients had de novo or secondary AML [1].

Patient Subgroup & Treatment	Overall Survival Hazard Ratio (HR) vs. LDAC alone	Median Overall Survival
Overall Population [1]		
Glasdegib + LDAC (n=78)	HR: 0.495 (95% CI: 0.325–0.752); p = 0.0004	8.3 months
LDAC alone (n=38)	(Reference)	4.3 months
De novo AML [1]		
Glasdegib + LDAC (n=38)	HR: 0.720 (95% CI: 0.395–1.312); p = 0.14	6.6 months
LDAC alone (n=18)	(Reference)	4.3 months
Secondary AML [1]		
Glasdegib + LDAC (n=40)	HR: 0.287 (95% CI: 0.151–0.548); p < 0.0001	9.1 months

Patient Subgroup & Treatment	Overall Survival Hazard Ratio (HR) vs. LDAC alone	Median Overall Survival
LDAC alone (n=20)	(Reference)	4.1 months

The data indicates that the significant survival benefit of **glasdegib** is driven predominantly by its effect in patients with secondary AML, where it reduced the risk of death by over 70% [1].

Key Experimental Protocol: BRIGHT AML 1003 Trial

The data in the table above comes from the pivotal **BRIGHT AML 1003** study, an open-label, randomized, multicenter, phase II clinical trial (NCT01546038) [1] [2] [3].

- **Objective:** To evaluate the long-term efficacy and safety of **glasdegib** + LDAC versus LDAC alone in patients with AML or high-risk myelodysplastic syndrome who were ineligible for intensive chemotherapy [1].
- **Patient Population:** Adults aged ≥ 55 years with newly diagnosed, previously untreated AML. Ineligibility for intensive chemotherapy was defined by at least one of: age ≥ 75 years, severe cardiac disease, ECOG performance status of 2, or baseline serum creatinine > 1.3 mg/dL [1] [2].
- **Study Design:** Patients were randomized in a 2:1 ratio to receive:
 - **Experimental Arm: Glasdegib** (100 mg orally, once daily) plus LDAC (20 mg subcutaneously, twice daily for 10 days, every 28-day cycle) [1].
 - **Control Arm:** LDAC alone on the same schedule [1].
- **Primary Endpoint:** Overall Survival (OS) [1].
- **Subgroup Analysis:** A post-hoc analysis assessed OS in pre-defined subgroups, including patients with de novo AML and secondary AML (the latter defined as AML evolving from prior myeloid disease or after previous cytotoxic therapy/radiation) [1].

Important Context from Later-Stage Trial

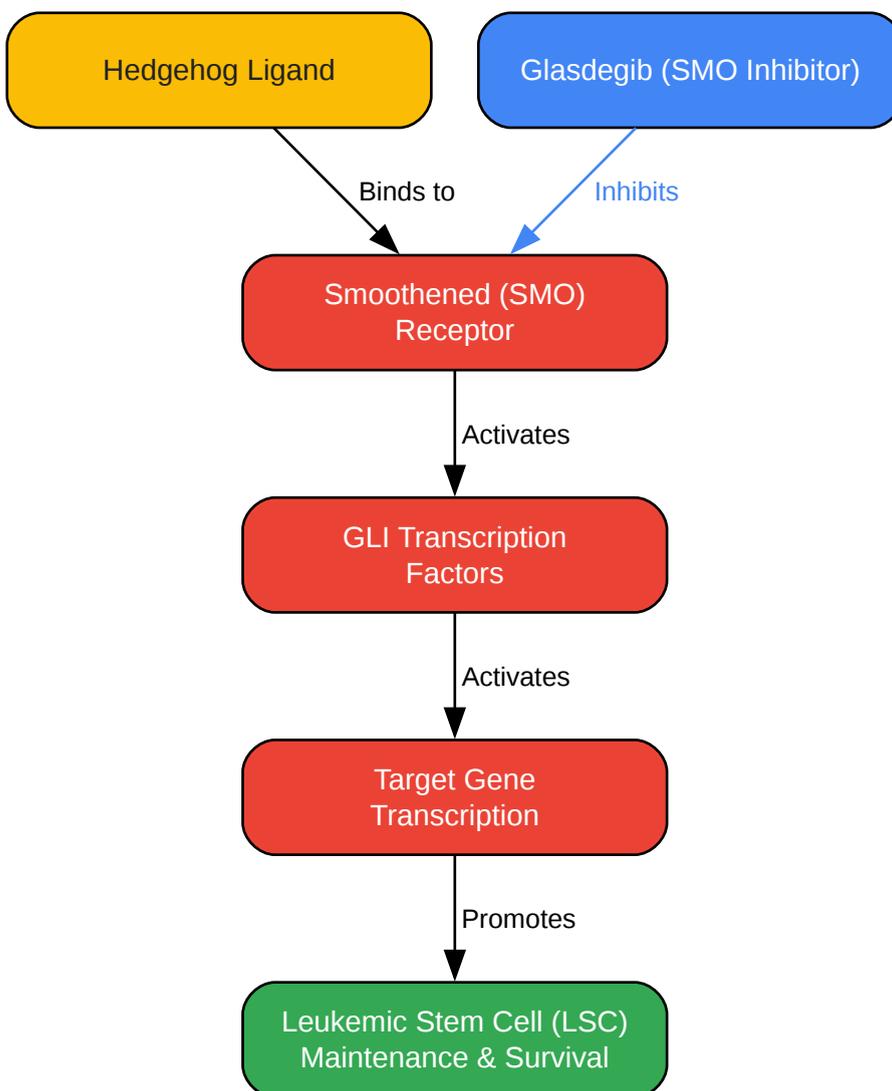
It is crucial for researchers to note that the promising subgroup results from the phase 2 trial were not confirmed in the larger **phase 3 BRIGHT AML 1019 trial** [4].

- This trial evaluated **glasdegib** combined with either intensive chemotherapy (cytarabine/daunorubicin) or non-intensive chemotherapy (azacitidine).

- The study **did not meet its primary endpoint**, as the addition of **glasdegib** did not significantly improve overall survival compared to placebo in either the intensive or non-intensive study groups [4].
- The findings suggest that the efficacy of **glasdegib** may be specific to the treatment combination (i.e., with LDAC) and the specific patient population (older, unfit for intensive chemo) studied in the phase 2 trial, and does not extend to all chemotherapy backbones [4].

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **glasdegib**, which provides a scientific rationale for its use across AML subtypes, even in the absence of complete remission.



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Glasdegib is an oral, selective inhibitor of the Hedgehog signaling pathway. It binds to and inhibits the Smoothed (SMO) receptor, a key transmembrane protein in the pathway [5] [6]. In AML, aberrant Hedgehog signaling contributes to the maintenance and survival of leukemic stem cells (LSCs). By inhibiting this pathway, **glasdegib** targets LSCs, which are thought to be responsible for disease initiation, relapse, and chemoresistance [2] [3]. This mechanism is distinct from the direct cytotoxic effects of conventional chemotherapy and explains why clinical benefits (such as improved blood cell counts and transfusion independence) can be observed even in patients who do not achieve a complete remission [2] [3].

Conclusion

For researchers and drug development professionals, the key takeaways are:

- **Established Efficacy:** The combination of **glasdegib** and LDAC shows a statistically significant and clinically meaningful overall survival benefit in patients with secondary AML who are unfit for intensive chemotherapy [1].
- **Differential Effect:** The treatment effect is markedly more pronounced in secondary AML than in de novo AML, suggesting that the biological context of the disease influences its efficacy [1].
- **Combination-Specific Outcome:** The success in the phase 2 LDAC combination trial did not translate to the phase 3 trials with different chemotherapy backbones, highlighting the importance of the specific therapeutic context in clinical development [4].

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References

1. Clinical benefit of glasdegib plus low-dose cytarabine in ... [pmc.ncbi.nlm.nih.gov]
2. Survival outcomes and clinical benefit in patients with ... [pmc.ncbi.nlm.nih.gov]
3. Survival outcomes and clinical benefit in patients with acute ... [jhoonline.biomedcentral.com]
4. results from the randomized, phase 3 BRIGHT AML 1019 ... [nature.com]
5. Glasdegib in the treatment of acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

6. Glasdegib - an overview [sciencedirect.com]

To cite this document: Smolecule. [Glasdegib efficacy in secondary versus de novo AML]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001731#glasdegib-efficacy-in-secondary-versus-de-novo-aml>]

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